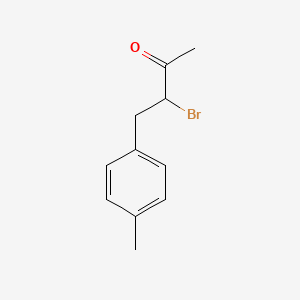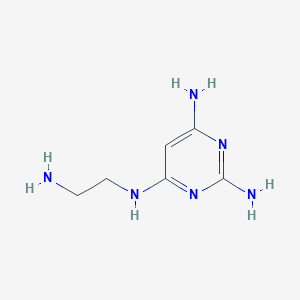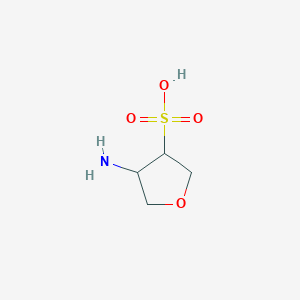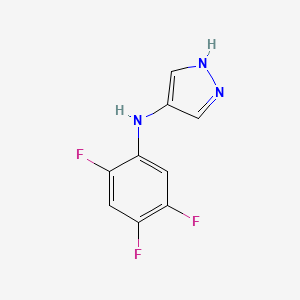
3-(Oxan-2-yloxy)butan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Oxan-2-yloxy)butan-1-amine is an organic compound with the molecular formula C₉H₁₉NO₂ It is a primary amine with a butane backbone, substituted by an oxan-2-yloxy group at the third position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Oxan-2-yloxy)butan-1-amine typically involves the reaction of butan-1-amine with oxan-2-yloxy derivatives under controlled conditions. One common method is the nucleophilic substitution reaction where butan-1-amine reacts with an oxan-2-yloxy halide in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at room temperature, yielding this compound after purification.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentration can optimize the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can enhance the sustainability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
3-(Oxan-2-yloxy)butan-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding oximes or nitriles.
Reduction: The oxan-2-yloxy group can be reduced to yield simpler amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the oxan-2-yloxy group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Bases like sodium hydroxide or potassium carbonate in organic solvents.
Major Products Formed
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of simpler amine derivatives.
Substitution: Formation of various substituted amines depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-(Oxan-2-yloxy)butan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and as a ligand in enzyme studies.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-(Oxan-2-yloxy)butan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The oxan-2-yloxy group can enhance the compound’s binding affinity to these targets, modulating their activity. The amine group can participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Butan-1-amine: A primary amine with a butane backbone, lacking the oxan-2-yloxy group.
Oxan-2-yloxybutane: A compound with an oxan-2-yloxy group but without the amine functionality.
3-(Oxan-2-yloxy)propane-1-amine: A similar compound with a shorter carbon chain.
Uniqueness
3-(Oxan-2-yloxy)butan-1-amine is unique due to the presence of both the oxan-2-yloxy group and the primary amine functionality. This combination allows for diverse chemical reactivity and potential applications in various fields. The oxan-2-yloxy group can enhance the compound’s solubility and stability, while the amine group provides a site for further functionalization.
Propiedades
Fórmula molecular |
C9H19NO2 |
|---|---|
Peso molecular |
173.25 g/mol |
Nombre IUPAC |
3-(oxan-2-yloxy)butan-1-amine |
InChI |
InChI=1S/C9H19NO2/c1-8(5-6-10)12-9-4-2-3-7-11-9/h8-9H,2-7,10H2,1H3 |
Clave InChI |
OUADMFJDYBGBDY-UHFFFAOYSA-N |
SMILES canónico |
CC(CCN)OC1CCCCO1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1',2'-Dihydrospiro[cyclopentane-1,3'-indole]-5'-amine](/img/structure/B13194941.png)
![1-[(Benzyloxy)carbonyl]-5-(piperazin-1-yl)piperidine-3-carboxylic acid](/img/structure/B13194949.png)
![1-[(Benzyloxy)carbonyl]-5-(4-methylpiperazin-1-yl)piperidine-3-carboxylic acid](/img/structure/B13194953.png)
![tert-Butyl N-(4-hydroxy-4-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}cyclohexyl)carbamate](/img/structure/B13194957.png)


![N-[3-Methyl-5-(propan-2-yloxy)phenyl]cyclobutanecarboxamide](/img/structure/B13194987.png)
![4-Methyl-5,5-dioxo-1-oxa-5lambda6-thiaspiro[2.4]heptane-2-carbonitrile](/img/structure/B13194994.png)



![1-Benzyl-4-methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridin-3-ol](/img/structure/B13195011.png)


